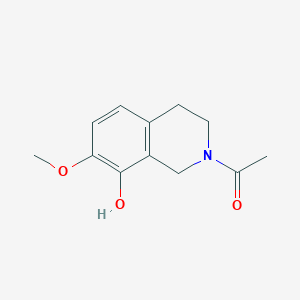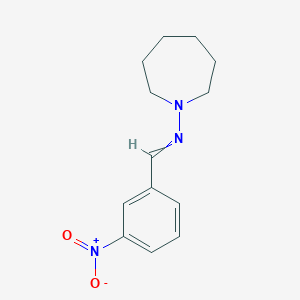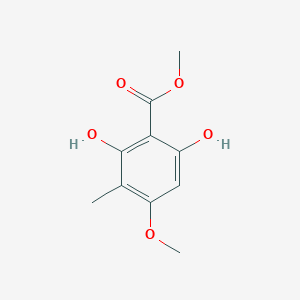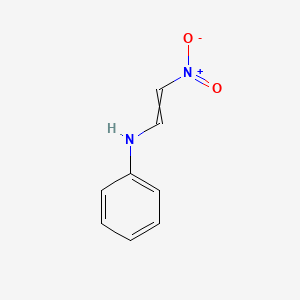
N-(2-Nitroethenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Nitroethenyl)aniline is an organic compound characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) connected via an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(2-Nitroethenyl)aniline can be synthesized through the reaction of nitroethylene with aniline. This reaction typically occurs at room temperature using benzene as a solvent, yielding the desired product with high efficiency . The reaction conditions are relatively mild, making it a convenient method for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the nitration of aniline derivatives followed by subsequent reactions to introduce the ethenyl linkage. Industrial processes may employ catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Nitroethenyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to N-(2-aminoethenyl)aniline.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Nitroethenyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-(2-Nitroethenyl)aniline involves its interaction with various molecular targets. The nitro group is highly reactive and can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Nitroaniline: Similar structure but lacks the ethenyl linkage.
3-Nitroaniline: Another isomer with the nitro group in a different position.
4-Nitroaniline: Commonly used in the synthesis of dyes and pigments.
Uniqueness: N-(2-Nitroethenyl)aniline is unique due to the presence of both a nitro group and an ethenyl linkage, which imparts distinct reactivity and potential applications compared to its isomeric counterparts. The ethenyl linkage allows for additional chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
29281-69-4 |
|---|---|
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
N-(2-nitroethenyl)aniline |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-6-9-8-4-2-1-3-5-8/h1-7,9H |
InChI-Schlüssel |
LAOKZKVLHVGPMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)



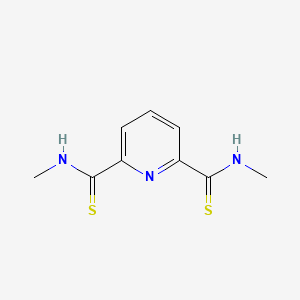
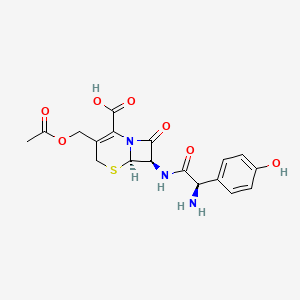


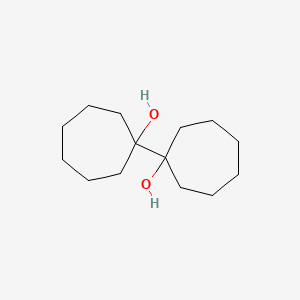
![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)

